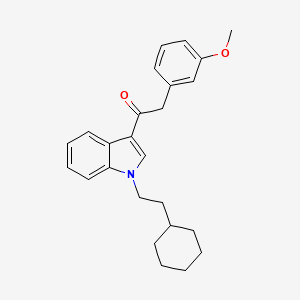

RCS-8 3-methoxy isomer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

RCS-8 3-methoxy isomer is a synthetic cannabinoid. It can be described chemically as 1-(2-cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole . The RCS-8 3-methoxy isomer differs from RCS-8 by having a methoxy group at the 3, rather than 2, position of its phenylacetyl group .

Molecular Structure Analysis

The molecular formula of RCS-8 3-methoxy isomer is C25H29NO2 . The formal name of the compound is 1-(1-(2-cyclohexylethyl)-1H-indol-3-yl)-2-(3-methoxyphenyl)ethanone .Physical And Chemical Properties Analysis

RCS-8 3-methoxy isomer is a crystalline solid . It has a molecular weight of 375.5 . It is soluble in DMF (30 mg/ml), DMSO (10 mg/ml), and ethanol (3 mg/ml) .Scientific Research Applications

Synthesis and Characterization of N-alkyl-arylcyclohexylamines : This research discusses the synthesis and analytical characterization of various arylcyclohexylamines, including isomers similar to RCS-8 3-methoxy isomer. The compounds are described as ketamine-like dissociative substances and are of interest due to their action via antagonism of the N-methyl-D-aspartate (NMDA) receptor, relevant in forensic sciences and drug abuse studies (Wallach et al., 2016).

Facile Lewis Acid Catalyzed Synthesis of C(4) Symmetric Resorcinarenes : This study involves the condensation of 3-methoxyphenol with other compounds to produce specific resorcinarenes. It demonstrates the utility of methoxy isomers in synthesizing complex organic structures, which can have applications in material science and chemistry (McIldowie et al., 2000).

Ruthenium-Mediated Isomerization and Ring-Closing Metathesis : This research highlights the use of ruthenium-mediated isomerization and ring-closing metathesis to create a variety of benzo-fused heterocycles. The process involves isomerization of compounds including 4-methoxy isomers, which are structurally related to RCS-8 3-methoxy isomer (Otterlo et al., 2003).

Identification of Urinary Metabolites of RCS-4 : In this study, the focus is on RCS-4, a synthetic cannabimimetic related to RCS-8 3-methoxy isomer. The research explores the metabolites of RCS-4 in urine samples, which is important for understanding the metabolism and excretion of these types of compounds (Kavanagh et al., 2012).

Mechanism of Action

- RCS-8 3-methoxy isomer is a synthetic cannabinoid . Its primary targets are likely the cannabinoid receptors (CB1 and CB2) in the endocannabinoid system (ECS). CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are mainly located in immune cells and peripheral tissues.

Target of Action

Safety and Hazards

properties

IUPAC Name |

1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO2/c1-28-21-11-7-10-20(16-21)17-25(27)23-18-26(24-13-6-5-12-22(23)24)15-14-19-8-3-2-4-9-19/h5-7,10-13,16,18-19H,2-4,8-9,14-15,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDBGECJZVHHKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)C2=CN(C3=CC=CC=C32)CCC4CCCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501345377 |

Source

|

| Record name | RCS-8 3-Methoxy | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1427326-08-6 |

Source

|

| Record name | RCS-8 3-Methoxy | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-dimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B583679.png)